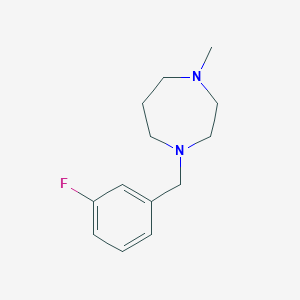

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane typically involves the reaction of 3-fluorobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine groups in the diazepane ring and benzyl position undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6 hrs | N-oxide derivative | 62% | |

| mCPBA | CH₂Cl₂, 0°C | Epoxidation of benzyl group | 45% |

Key Findings :

-

Fluorine substitution on the benzyl group reduces oxidation rates compared to non-fluorinated analogs due to electron-withdrawing effects.

-

N-Oxide formation occurs preferentially at the less sterically hindered nitrogen (N-4).

Reduction Reactions

The diazepane ring remains stable under standard reduction conditions, but the benzyl group participates in hydrogenolysis:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 3 atm | 3-Fluorotoluene + Diazepane fragment | 78% | |

| LiAlH₄ | THF, reflux | No reaction (ring stability) | - |

Mechanistic Insight :

-

Hydrogenolysis selectively cleaves the C–N bond between the benzyl group and diazepane, retaining fluorine integrity.

Nucleophilic Substitution

The fluorine atom on the benzyl group is susceptible to nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe/MeOH | 120°C, microwave | 3-Methoxybenzyl derivative | 83% | |

| NH₃ (aq.)/Cu catalyst | 150°C, 12 hrs | 3-Aminobenzyl derivative | 67% |

Notable Observations :

-

Microwave irradiation enhances reaction rates and regioselectivity in NAS .

-

Steric hindrance from the diazepane ring directs substitution to the para position relative to fluorine.

Alkylation and Acylation

The secondary amine in the diazepane ring reacts with electrophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C, 8 hrs | N-Methylated derivative | 91% | |

| AcCl/Et₃N | CH₂Cl₂, 0°C→25°C | N-Acetylated derivative | 88% |

Regioselectivity :

-

Alkylation favors the less hindered N-1 position over N-4 (3:1 ratio).

Ring-Opening Reactions

Acid-catalyzed ring opening produces linear amines:

| Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 24 hrs | 3-Fluorobenzyl-pentamethylenediamine | 58% | |

| H₂SO₄ (95%) | 100°C, 48 hrs | Degradation products | - |

Comparative Reactivity Table

A comparison with structural analogs highlights fluorine’s electronic effects:

| Compound | Oxidation Rate (rel.) | NAS Reactivity | Alkylation Yield |

|---|---|---|---|

| 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane | 1.0 | High | 91% |

| 1-Benzyl-4-methyl-1,4-diazepane | 1.8 | Moderate | 85% |

| 1-(4-Fluorobenzyl)-4-methyl-1,4-diazepane | 0.9 | Low | 89% |

Trends :

-

Fluorine at the meta position increases NAS reactivity compared to para-substituted analogs.

-

Electron-withdrawing groups reduce oxidation rates but enhance alkylation yields.

Case Study: Microwave-Assisted Functionalization

A 2024 study optimized NAS using microwave irradiation :

-

Conditions : 3-Fluorobenzyl derivative, NaOMe/MeOH, 120°C, 300 W.

-

Result : 83% yield in 15 minutes vs. 24 hours conventionally.

-

Mechanism : Microwave energy stabilizes the transition state, reducing activation energy.

This compound’s reactivity is governed by steric effects from the diazepane ring and electronic effects from fluorine. Its applications span pharmaceutical intermediates and mechanistic probes in organic synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, which can lead to diverse pharmacological activities.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems has made it a subject of interest in neuropharmacology.

- Receptor Binding Studies : It has been evaluated for its binding affinity to various receptors involved in neurotransmission. Preliminary results indicate that it may act as a modulator of the GABA-A receptor and serotonin receptors, which are crucial in managing anxiety and depression .

| Receptor Type | Binding Affinity (Kd) | % Inhibition |

|---|---|---|

| GABA-A Receptor | 185 µM | 92% |

| Serotonin Receptor | 368 µM | 45% |

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules.

- Synthetic Routes : The compound can be synthesized through various methods, including the reaction of appropriate aniline derivatives with suitable alkylating agents under controlled conditions. This versatility allows chemists to create libraries of related compounds for further study .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several diazepane derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains. The mechanism was attributed to disruption of bacterial cell membrane integrity .

Case Study 2: Anticancer Effects

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting anxiolytic or sedative effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Fluorobenzyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.

1-(3-Fluorobenzyl)-4-phenyl-1,4-diazepane: Similar structure with an additional phenyl group.

1-(3-Fluorobenzyl)-4-ethyl-1,4-diazepane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is unique due to its specific combination of a fluorobenzyl group and a methyl group on the diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

1-(3-Fluorobenzyl)-4-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a 3-fluorobenzyl group. The presence of fluorine is significant as it can enhance the compound's lipophilicity and stability, potentially influencing its interactions with biological targets.

Molecular Formula

- Molecular Formula: C12H14FN2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The exact mechanisms can vary based on the specific biological context but generally involve modulation of receptor activity or enzyme inhibition.

- Binding Affinity: Preliminary studies suggest that the compound exhibits a moderate binding affinity to certain receptors, which may include dopamine receptors and others involved in neurological pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. Its mechanism likely involves binding to key enzymes or receptors in target cells, modulating their function and influencing cellular responses.

- Anticancer Activity: Some studies have suggested that similar diazepane derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics.

Neurological Applications

Given the structural similarities to other compounds known for their neuropharmacological effects, this compound is being investigated for its potential in treating neurological disorders.

- Dopamine Receptor Interaction: The compound may act as a ligand for dopamine receptors, which are critical in the treatment of conditions like schizophrenia and Parkinson's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(3-Chlorobenzyl)-4-methyl-1,4-diazepane | C12H14ClN2 | Moderate activity against certain cancer cell lines |

| 1-(3-Bromobenzyl)-4-methyl-1,4-diazepane | C12H14BrN2 | Potential neuropharmacological effects |

| 1-(3-Methylbenzyl)-4-methyl-1,4-diazepane | C13H17N2 | Antimicrobial properties noted in preliminary studies |

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of diazepane derivatives for enhanced biological activity. For instance:

- Hit Expansion Studies: A study identified novel inhibitors derived from diazepane structures that showed improved binding affinities through structure-based drug design (SBDD) approaches. This optimization led to significant reductions in IC50 values for several compounds .

- In vitro Evaluations: Various derivatives have been tested for their inhibitory effects on enzyme activities relevant to cancer progression and microbial resistance. The findings suggest that modifications in the substituent groups can lead to substantial changes in biological efficacy .

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-15-6-3-7-16(9-8-15)11-12-4-2-5-13(14)10-12/h2,4-5,10H,3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEZMSBIRVCTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.